3-(azepan-1-ylsulfonyl)-N-pyridin-2-ylbenzamide
Overview
Description
“3-(1-azepanylsulfonyl)-N-2-pyridinylbenzamide” is a chemical compound. It is also known as AK-7 . AK-7 is a cell- and brain-permeable, selective SIRT2 (sirtuin 2) inhibitor . It has been used in cell culture and cell treatment .
Molecular Structure Analysis
The molecular formula of “3-(1-azepanylsulfonyl)-N-2-pyridinylbenzamide” is C19H21BrN2O3S . It has a molecular weight of 437.35 .
Mechanism of Action
Safety and Hazards
Future Directions
Research on “3-(1-azepanylsulfonyl)-N-2-pyridinylbenzamide” and similar compounds is ongoing. For instance, a sulfonamide dubbed pakerine, which could alleviate the photorespiratory-dependent cell death phenotype of catalase-deficient Arabidopsis and tobacco plants, has been characterized . The potential significance of interactions between SIRTs and several transcription factors in the regulation of cell survival and death is a highly promising research target .
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-pyridin-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-17-10-3-4-11-19-17)15-8-7-9-16(14-15)25(23,24)21-12-5-1-2-6-13-21/h3-4,7-11,14H,1-2,5-6,12-13H2,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFPHPZOPMMAPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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